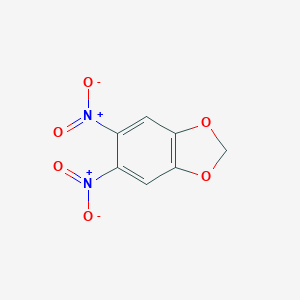

5,6-Dinitro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dinitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKXKBQUBETST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation of Benzofuroxan Systems

Partial reductive cyclization of ortho-dinitro aromatic compounds is a well-established method for synthesizing benzofuroxans (benzofurazan N-oxides). While direct synthesis from 5,6-dinitro-1,3-benzodioxole is not extensively documented, analogous transformations are well-known. For instance, the thermal cyclization of 1-azido-2,4,5-trinitrobenzene in a polar solvent yields 5,6-dinitrobenzofuroxan, demonstrating the formation of a furoxan ring from adjacent nitro-activated positions. bibliotekanauki.pl This principle involves the intramolecular reaction between two nitro groups under specific conditions, often involving reducing agents like phosphites or stannous chloride, or through the decomposition of related precursors like ortho-nitroazides. bibliotekanauki.pl

Applying this logic, this compound can be considered a key precursor for the corresponding Current time information in Bangalore, IN.acs.orgdioxolo[4,5-f]benzofurazan-6-oxide. The reaction typically proceeds via the formation of a nitro-nitroso intermediate, which rapidly cyclizes.

Table 1: Representative Conditions for Benzofuroxan Formation from o-Dinitroarenes

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 1-Azido-2,4,5-trinitrobenzene | Acetic acid, 105-115 °C, 3h | 5,6-Dinitrobenzofuroxan | 78% | bibliotekanauki.pl |

| o-Dinitrobenzene | Triethylphosphite, Reflux | Benzofuroxan | High | researchgate.net |

| This compound | P(OEt)₃ or SnCl₂ (Proposed) | Current time information in Bangalore, IN.acs.orgDioxolo[4,5-f]benzofurazan-6-oxide | N/A | - |

Note: This table includes data from analogous reactions to illustrate the general methodology.

Formation of Benzotriazole Systems

A more common and versatile strategy involves the complete reduction of both nitro groups of 5,6-dinitro-1,3-benzodioxole to form the crucial intermediate, 5,6-diamino-1,3-benzodioxole. This reduction is typically achieved with high efficiency using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride in acidic media.

The resulting ortho-diamine is then cyclized to form the benzotriazole (B28993) ring. The classical method for this transformation is the reaction with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral or acetic acid at low temperatures. youtube.com This reaction proceeds via the diazotization of one amino group, followed by rapid intramolecular cyclization as the second amino group attacks the diazonium salt. This yields 1H- Current time information in Bangalore, IN.acs.orgdioxolo[4,5-f]benzotriazole, a scaffold of significant interest in medicinal chemistry.

Table 2: Synthesis of 1H- Current time information in Bangalore, IN.acs.orgDioxolo[4,5-f]benzotriazole via Reductive Cyclization

| Step | Precursor | Reagents & Conditions | Intermediate/Product | Reference |

| 1. Reduction | This compound | H₂, Pd/C, Ethanol (B145695), 25 °C | 5,6-Diamino-1,3-benzodioxole | |

| 2. Cyclization | 5,6-Diamino-1,3-benzodioxole | NaNO₂, Acetic Acid, H₂O, 0-5 °C | 1H- Current time information in Bangalore, IN.acs.orgDioxolo[4,5-f]benzotriazole | youtube.com |

Note: This table outlines a sequential process based on established chemical transformations.

Formation of Benzimidazole Systems

Spectroscopic Elucidation of Molecular Structures and Conformational Analysis

Spectroscopic techniques are indispensable for probing the molecular architecture of this compound. Each method provides unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy of related benzodioxole derivatives, the methylene (B1212753) protons of the dioxole ring typically exhibit a characteristic signal. For instance, in allyloxy derivatives of benzodioxole, this signal appears around δ 5.91 ppm. For 5-nitro-1,3-benzodioxole, the aromatic protons show signals in the range of δ 6.5–7.5 ppm. The specific substitution pattern of this compound, with two nitro groups on the benzene ring, would lead to a simplified aromatic region in the ¹H NMR spectrum, with the remaining aromatic protons appearing as singlets due to the symmetrical substitution. The methylene protons of the dioxole ring would also present a distinct singlet.

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon environments. For 5-nitro-1,3-benzodioxole, the dioxole carbon is observed around δ 95–105 ppm. In the case of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole, ¹³C NMR signals have been reported at δ 17.9 and 24.7 ppm. epo.org The carbon atoms attached to the nitro groups in this compound would be significantly deshielded, appearing at lower field values. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure. frontiersin.orgresearchgate.net

Table 1: Representative NMR Data for Benzodioxole Derivatives

| Nucleus | Compound Derivative | Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Allyloxy-1,3-benzodioxole | 5.91 (benzodioxole methylene) |

| ¹H | 5-Nitro-1,3-benzodioxole | 6.5-7.5 (aromatic protons) |

| ¹³C | 5-Nitro-1,3-benzodioxole | 95-105 (dioxole carbon) |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational modes are associated with the nitro groups and the benzodioxole core.

The most characteristic absorptions in the IR spectrum are those of the nitro (NO₂) groups. These give rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found in the range of 1500–1560 cm⁻¹ and a symmetric stretch appearing between 1300–1370 cm⁻¹. For 5-nitro-1,3-benzodioxole, these peaks are observed near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretching vibrations of the dioxole ring are also prominent, generally appearing in the 1250–1050 cm⁻¹ region. Additionally, the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the CH₂ group of the dioxole ring shows stretching vibrations just below 3000 cm⁻¹. core.ac.uk A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed vibrational modes. orientjchem.org

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Benzodioxole (C-O-C) | Stretch | 1050-1250 |

| Aromatic C-H | Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the conjugated aromatic system and the nitro groups gives rise to characteristic absorption bands.

The electronic spectrum of conjugated systems typically shows π→π* transitions, which are of high intensity. The nitro groups, being chromophores, also contribute to the UV-Vis spectrum. The absorption maxima (λmax) are influenced by the substitution pattern on the benzene ring. For chalcone (B49325) derivatives of benzodioxole, λmax values are observed in the range of 350–400 nm. The electronic transitions in such molecules are often studied using computational methods like time-dependent density functional theory (TD-DFT) to understand the nature of the excitations, which can include metal-to-ligand and ligand-to-ligand charge transfers in metal complexes. researchgate.net The absorption spectrum is a result of the promotion of electrons from occupied molecular orbitals (like HOMO) to unoccupied molecular orbitals (like LUMO). researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. frontiersin.org

For this compound (C₇H₄N₂O₆), the expected monoisotopic mass is 212.0015 g/mol . HRMS analysis would confirm this mass with high precision. The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion peak [M]⁺ would be prominent, and subsequent fragmentation could involve the loss of nitro groups (NO₂) or parts of the dioxole ring. For example, in the analysis of related benzodioxole derivatives, the molecular ion is a key identifier.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Dinitro Compounds and Analogs

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of dinitro compounds like this compound. researchgate.nettubitak.gov.tr Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. tubitak.gov.trsielc.com

The separation of dinitro compounds can be achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netsielc.com An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com The method can be run in isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition) to achieve optimal separation of complex mixtures in a reasonable time. researchgate.netnih.gov Detection is typically performed using a UV detector, as the nitroaromatic compounds absorb strongly in the UV region. researchgate.net By comparing the retention time and UV spectrum of the analyte to that of a known standard, the identity and purity of this compound can be confirmed and its concentration can be quantified. tubitak.gov.tr

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitro-1,3-benzodioxole |

| 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole |

| Allyloxy-1,3-benzodioxole |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Monitoring and Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of this compound and identifying any volatile impurities or by-products from its synthesis. In this technique, the compound is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification.

Research findings indicate that GC-MS is routinely used to monitor the purity of benzodioxole derivatives. For related nitro-substituted compounds, GC analysis is capable of confirming purity levels, often aiming for ≥99%. The primary role of GC-MS in the context of this compound is to ensure the absence of starting materials, such as 1,3-benzodioxole (B145889), and partially nitrated intermediates like 5-nitro-1,3-benzodioxole. It is also critical for detecting halogenated by-products if the synthesis precursors were halogenated. The retention time of the main compound provides a benchmark for purity, while the mass spectrum serves as a fingerprint for its molecular structure and fragmentation pattern.

| Compound Name | Molecular Formula | Role/Origin | Rationale for GC-MS Detection |

|---|---|---|---|

| 1,3-Benzodioxole | C₇H₆O₂ | Starting Material | Detecting unreacted precursors. |

| 5-Nitro-1,3-benzodioxole | C₇H₅NO₄ | Intermediate | Monitoring for incomplete nitration. |

| 5,6-Dibromo-1,3-benzodioxole | C₇H₄Br₂O₂ | Potential By-product | Identifying impurities from alternative synthesis routes or contaminated precursors. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

For the analysis of non-volatile substances, trace-level contaminants, or potential metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jmb.or.kr This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov LC separates compounds in a liquid mobile phase, making it suitable for thermally unstable molecules like many nitroaromatic compounds. The subsequent MS/MS analysis allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which provides structural confirmation and enables quantification at very low levels. mdpi.com

In the context of this compound, LC-MS/MS is invaluable for trace analysis in complex matrices. A validated method would allow for the detection and quantification of the compound down to parts-per-billion (ppb) or even lower concentrations. mdpi.com This is crucial for environmental monitoring or for studying the compound's fate in biological systems. Furthermore, LC-MS/MS is a cornerstone of metabolomics, used to perform metabolite profiling. jmb.or.kr If this compound were introduced into a biological system, this technique could identify its metabolic products by tracking characteristic mass transitions and fragmentation patterns. For example, reduction of the nitro groups to amino groups is a common metabolic pathway for nitroaromatics that could be monitored.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm) | Separation of non-polar to moderately polar compounds. mdpi.com |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid | Efficient elution and promotion of ionization. mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) or APCI | Formation of molecular ions from nitro compounds. mdpi.com |

| MS/MS Transition | Specific parent ion → daughter ion(s) | Highly selective and sensitive quantification (Selected Reaction Monitoring). |

| Limit of Quantification (LOQ) | Achievable in the low ng/mL range | Ensures precise measurement at trace levels. mdpi.com |

Solid-State Characterization and Thermal Stability Analysis

The physical properties of this compound in its solid state, including its crystal structure and thermal resilience, are critical for understanding its behavior and stability. Techniques such as X-ray diffraction provide a window into the atomic arrangement, while thermal analysis methods quantify its response to heat.

X-ray Diffraction (XRD) for Crystallinity, Unit Cell Parameters, and Phase Purity

For this compound, a single-crystal XRD analysis would yield its precise unit cell parameters (the dimensions of the basic repeating unit of the crystal) and its space group (the crystal's symmetry elements). This information is fundamental to its solid-state characterization. Studies on analogous benzodioxole derivatives have successfully used XRD to determine these parameters, often revealing monoclinic crystal systems. mit.eduresearchgate.net

| Parameter | Description | Example from a Related Benzodioxole researchgate.net |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 11.4765 Å, b = 8.8434 Å, c = 11.5126 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 117.01°, γ = 90° |

| Phase Purity | Confirmation of a single crystalline form. | Confirmed by matching experimental and theoretical powder patterns. |

Micro Electron Diffraction (MicroED) for Atomic Structure Determination from Microcrystalline Samples

When crystals of this compound are too small for conventional X-ray diffraction, Microcrystal Electron Diffraction (MicroED) offers a powerful alternative. creative-biostructure.comdiva-portal.org MicroED is a cryo-electron microscopy (cryo-EM) based method that can determine atomic-resolution structures from nanocrystals, which are a billionth the size of those required for XRD. nih.govnih.gov The technique involves collecting electron diffraction data from a crystal as it is continuously rotated in a transmission electron microscope (TEM). gatan.comnih.gov

This method has proven successful for determining the structures of various small organic molecules and peptides, even directly from heterogeneous powder samples. nih.govhhu.de A key advantage of MicroED is its ability to analyze samples that are difficult or impossible to study with other techniques. gatan.com Although a significant drawback is the current inability to determine the absolute configuration of a chiral molecule, it remains a revolutionary tool for structural elucidation. hhu.de For this compound, MicroED could provide a complete crystal structure from a microcrystalline powder, circumventing the often-challenging step of growing large single crystals. escholarship.org

| Feature | Micro Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (XRD) |

|---|---|---|

| Required Crystal Size | Nanometer to sub-micrometer (<1 µm³) mdpi.com | Micrometer scale (>5x5x5 µm³) diva-portal.org |

| Radiation Source | Electron Beam creative-biostructure.com | X-ray Beam ksu.edu.sa |

| Data Collection Time | Relatively fast (minutes per crystal) nih.gov | Hours per crystal |

| Sample Type | Nanocrystals, polycrystalline powders nih.gov | Single, high-quality crystals |

| Absolute Structure | Not typically determinable hhu.de | Determinable with anomalous scattering hhu.de |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Pathways and Thermal Behavior

The thermal stability of this compound is a critical parameter, and it is investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu A TGA curve for this compound would show a stable mass at lower temperatures, followed by a sharp decrease in mass at the onset of decomposition. This provides key information on its thermal stability and decomposition temperature range. celignis.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. torontech.com A DSC thermogram reveals thermal transitions such as melting (an endothermic peak) and decomposition (typically a sharp, large exothermic peak for energetic materials like dinitro compounds). researchgate.netresearchgate.net For related benzodioxole derivatives, DSC has been used to identify stability up to 200°C and to characterize decomposition pathways. The combination of TGA and DSC provides a comprehensive profile of the thermal behavior of this compound, identifying its melting point and the temperature at which it begins to decompose, which is often accompanied by a significant release of energy.

| Technique | Event Measured | Information Gained |

|---|---|---|

| DSC | Melting | Melting point (endothermic peak), purity. |

| DSC | Decomposition | Onset temperature of decomposition, energy release (exothermic peak). researchgate.net |

| TGA | Mass Loss | Decomposition temperature range, thermal stability. |

| TGA | Residue | Mass of non-volatile residue after decomposition. |

Theoretical and Computational Chemistry Investigations of 5,6 Dinitro 1,3 Benzodioxole Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental tools for understanding the intrinsic properties of 5,6-Dinitro-1,3-benzodioxole at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** and 6-311G**, are employed to determine the most stable molecular geometries. researchgate.net These calculations have confirmed that the 1,3-benzodioxole (B145889) ring is nonplanar, a conformation favored due to hyperconjugative interactions, particularly the anomeric effect involving oxygen lone pairs and antibonding orbitals. researchgate.net

The electronic structure of similar nitro-substituted benzodioxole derivatives has been analyzed using DFT to understand their reactivity. researchgate.net The presence of electron-withdrawing nitro groups significantly influences the electronic distribution and reactivity of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. mdpi.com

DFT is also instrumental in predicting spectroscopic properties. For instance, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov While TD-DFT has shown modest success in predicting the entire spectrum, it can be effective in determining the wavelength of maximum absorbance (λmax). nih.gov The accuracy of these predictions can often be improved by including solvent effects in the calculations. beilstein-journals.org

Semiempirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less intensive alternative to ab initio methods like DFT. uni-muenchen.de These methods are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. uni-muenchen.de They are particularly useful for studying large molecules and for performing preliminary structure-activity relationship (SAR) analyses.

In the context of benzodioxole derivatives, these methods can be used to quickly calculate properties like heats of formation and to explore the effects of different substituents on the molecule's geometry and electronic properties. uni-muenchen.de This information is valuable in SAR studies, where the goal is to correlate a molecule's structure with its biological activity or other properties. For example, by calculating properties for a series of related compounds, researchers can identify structural features that are important for a desired activity.

Table 1: Comparison of Semiempirical Methods

| Method | Underlying Approximation | Key Features |

|---|---|---|

| MNDO | NDDO | One of the earlier NDDO-based methods. |

| AM1 | NDDO | An improvement on MNDO, particularly for hydrogen bonding. |

| PM3 | NDDO | A reparameterization of AM1, often giving better results for certain systems. |

Source: Based on information from various computational chemistry resources. uni-muenchen.de

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction[1],

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

These simulations can reveal the preferred conformations of the molecule in solution and the dynamics of its ring-puckering motions. researchgate.net Understanding the conformational landscape is crucial, as different conformations can have different properties and biological activities. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding how the molecule behaves in a condensed phase or when binding to a receptor. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., UV-Vis absorption, NMR chemical shifts)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

UV-Vis Absorption: As mentioned earlier, TD-DFT is a common method for predicting UV-Vis absorption spectra. nih.gov The calculations can provide information on the electronic transitions responsible for the observed absorption bands. For benzodioxole derivatives, the absorption is typically in the UV region, and the presence of nitro groups can cause a shift in the absorption maxima. science-softcon.de

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a molecule and to assign the signals in the NMR spectrum to specific atoms. The chemical shifts are influenced by the electronic environment of the nuclei, with factors like electronegative atoms and unsaturated groups causing predictable shifts in the spectrum. libretexts.orgkhanacademy.org

Table 2: Predicted Spectroscopic Data for Related Benzodioxole Structures

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value |

|---|---|---|

| UV-Vis | λmax | ~290-340 nm |

| ¹H NMR | Aromatic Protons | δ 6.5–7.5 ppm |

| Methylenedioxy Protons | δ ~6.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 100-150 ppm |

| Methylenedioxy Carbon | δ ~101 ppm |

Note: These are general ranges for benzodioxole derivatives and can vary based on substitution. mdpi.com

Advanced Structure-Property Relationships and Predictive Modeling

Advanced computational techniques can be used to establish detailed relationships between the structure of this compound and its physical and chemical properties.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, particularly DFT, can be used to calculate the first and second hyperpolarizabilities (β and γ, respectively) of molecules. semanticscholar.org

For molecules like this compound, the presence of electron-donating (the dioxole ring) and electron-withdrawing (the nitro groups) moieties connected by a π-conjugated system can lead to a significant NLO response. Calculations of hyperpolarizability can help in the design of new molecules with enhanced NLO properties. The finite field (FF) approach is one method used to compute these properties. semanticscholar.org Studies on similar push-pull systems have shown that the choice of DFT functional and basis set is crucial for obtaining accurate predictions of NLO properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies in Material Science and Environmental Contexts

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological activity. These models are instrumental in predicting the properties of novel or untested chemicals, thereby reducing the need for extensive experimental testing. In the context of this compound and related nitroaromatic compounds (NACs), QSAR studies are particularly valuable for assessing their potential applications in material science and their environmental fate and effects. nih.govacs.org

In material science, QSAR methodologies have been applied to predict the performance of 1,3-benzodioxole derivatives as corrosion inhibitors. Theoretical studies in this area aim to establish a relationship between the molecular structure of these compounds and their efficiency in protecting metals from corrosion. Quantum chemical parameters are often employed as molecular descriptors in these QSAR models. These descriptors include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE_g), and the dipole moment (μ). Other physicochemical parameters such as hydrophobicity (Log P), surface area, and hydration energy are also used to build robust predictive models.

In the environmental context, the extensive use of nitroaromatic compounds in industries such as dyes, explosives, and pharmaceuticals has led to concerns about their potential toxicity and persistence in the environment. scispace.com QSAR serves as a cost-effective and ethically preferable alternative to animal testing for predicting the toxicity of these chemicals, in line with regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.gov Numerous QSAR studies have been conducted to evaluate the toxic effects of NACs on various organisms. nih.govscispace.comoup.com These models often predict endpoints such as acute toxicity (e.g., LD50 in rats), and ecotoxicity, including effects on aquatic life like the algae Chlorella vulgaris. nih.govscispace.com The descriptors most relevant to the toxicity of NACs have been identified as hydrophobicity (represented by the octanol-water partition coefficient, K_ow) and quantum chemical parameters like E_LUMO, which relates to the molecule's ability to accept electrons. nih.gov

The development of a QSAR model is a systematic process that involves selecting a dataset of compounds, calculating molecular descriptors, building the model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation to ensure its predictive power. scispace.commdpi.com For nitroaromatic compounds, these models have successfully linked descriptors representing hydrophobicity, electrostatic interactions, and Van der Waals forces to their toxicological profiles. nih.govirb.hr

Table 1: Common Descriptors and Endpoints in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Predicted Endpoint | Context |

| Quantum Chemical | E_HOMO, E_LUMO, Energy Gap (ΔE_g), Dipole Moment (μ) | Corrosion Inhibition Efficiency | Material Science |

| Physicochemical | Log P / Log K_ow, Hydration Energy, Surface Area | Aquatic Toxicity (EC50, LC50), Bioaccumulation | Environmental |

| Topological/Structural | Connectivity Indices, Functional Group Counts, Molecular Fragments | Acute Oral Toxicity (LD50) | Environmental |

Molecular Docking for Ligand-Receptor Binding Mode Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. d-nb.info This method is fundamental in drug discovery and molecular biology for understanding ligand-receptor interactions, elucidating biological mechanisms, and designing new therapeutic agents. d-nb.infonih.gov The process involves a search algorithm, which generates a variety of possible binding poses, and a scoring function, which ranks these poses based on their predicted binding affinity. d-nb.info

For the 1,3-benzodioxole class of compounds, molecular docking has been a key tool in investigating their biological activities. A notable application is the study of N-(benzo[d] scispace.comdioxol-5-yl) acetamide (B32628) derivatives as agonists for the plant auxin receptor TIR1 (Transport Inhibitor Response 1). frontiersin.org Auxins are critical plant hormones that regulate growth, and compounds that interact with their receptors are of great interest for agricultural applications. frontiersin.org In a study focused on developing novel root growth promoters, molecular docking was used to screen a chemical library and later to analyze the binding mode of synthesized compounds with the TIR1 receptor. frontiersin.org

The analysis revealed that a potent derivative, K-10, exhibited a stronger binding affinity for the TIR1 active site than the natural auxin, indole-3-acetic acid (IAA), or the synthetic auxin 1-naphthylacetic acid (NAA). frontiersin.org The docking results provided a detailed picture of the molecular interactions responsible for this high affinity. Key interactions included the formation of hydrogen bonds and extensive hydrophobic interactions with specific amino acid residues within the receptor's binding pocket. frontiersin.org While these specific studies were performed on derivatives, the findings suggest that the 1,3-benzodioxole scaffold is a promising pharmacophore for TIR1 agonism, and similar computational approaches could be applied to this compound to explore its potential in this area. frontiersin.org

Beyond plant biology, molecular docking has been employed to investigate other potential therapeutic applications for benzodioxole derivatives, such as anticancer agents targeting tubulin and enzyme inhibitors for targets like alpha-amylase, which is relevant for diabetes management. d-nb.infonih.govresearchgate.net

Table 2: Example of Molecular Docking Investigation for a 1,3-Benzodioxole Derivative

| Ligand | Receptor Target | Docking Software | Predicted Binding Energy (kJ/mol) | Key Interacting Residues |

| K-10 (A 1,3-benzodioxole derivative) | Auxin Receptor TIR1 | (Not specified in source) | -8.62 | Arg403, Ser438, Cys461, Val463 |

| 1-Naphthylacetic acid (NAA) | Auxin Receptor TIR1 | (Not specified in source) | -7.67 | Arg403, Ser438, Cys461, Val463 |

Data sourced from a study on N-(benzo[d] scispace.comdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives. frontiersin.org

Advanced Research Applications and Functional Material Development Utilizing the Dinitrobenzodioxole Scaffold

Utilization as a Key Synthetic Building Block in Complex Molecule Construction

5,6-Dinitro-1,3-benzodioxole serves as a fundamental starting material for the synthesis of a wide array of complex organic molecules. cymitquimica.com Its utility stems from the reactivity of the nitro groups and the potential for diverse chemical modifications of the benzodioxole ring system.

Precursors to Novel Heterocyclic Scaffolds

The dinitrobenzodioxole framework is a valuable precursor for the synthesis of various heterocyclic compounds. The nitro groups can be readily reduced to amino groups, which then serve as handles for subsequent cyclization reactions to form fused heterocyclic systems. This approach provides access to novel molecular architectures that are of interest in medicinal chemistry and materials science. For instance, the reduction of the nitro groups to form 5,6-diamino-1,3-benzodioxole opens up pathways to create complex heterocyclic structures through condensation reactions with various electrophiles. The synthesis of these scaffolds is significant as heterocyclic compounds are known to exhibit a wide range of biological activities. derpharmachemica.com

Intermediates for the Synthesis of Diverse Organic Molecules with Enhanced Reactivity

The presence of two nitro groups on the benzodioxole ring significantly enhances the reactivity of the molecule toward nucleophilic aromatic substitution. This enhanced reactivity makes this compound a key intermediate for introducing the benzodioxole moiety into larger, more complex molecules. The electron-withdrawing nature of the nitro groups facilitates the displacement of other substituents on the aromatic ring, allowing for the synthesis of a diverse range of derivatives. Furthermore, these nitro-substituted benzodioxoles can participate in various coupling reactions, further expanding their synthetic utility. The ability to undergo these transformations makes them crucial intermediates in the production of specialty chemicals and materials.

Design and Synthesis of Functional Materials Incorporating Dinitrated Benzodioxole Structures

The unique electronic properties of dinitrated benzodioxole structures make them attractive components for the design of advanced functional materials. Their incorporation into polymeric systems and optoelectronic devices has led to the development of materials with novel responsive and electronic characteristics.

Photoresponsive and Mechanoresponsive Polymeric Systems Utilizing Dinitro Compound Transformations

The transformation of nitro compounds within a polymer matrix can be exploited to create photoresponsive and mechanoresponsive materials. slideshare.netnih.gov Photoresponsive polymers can be designed to undergo changes in their physical or chemical properties upon exposure to light. slideshare.netnih.gov For instance, the cleavage of o-nitrobenzyl groups, a related class of nitro compounds, is a well-established photochemical reaction that can be used to trigger drug release or alter material properties. slideshare.net Similarly, mechanochemistry explores the use of mechanical force to induce chemical transformations. nih.gov Polymers incorporating mechanophores, which are mechanically sensitive chemical units, can exhibit changes in color or fluorescence upon the application of stress, indicating damage or material fatigue. nih.goveurekalert.org While direct examples utilizing this compound in such systems are still emerging, the principle of using nitro group transformations provides a conceptual framework for its potential application in these advanced materials. slideshare.netnih.gov

Optoelectronic Materials Development Based on Charge-Transfer Characteristics of Nitro-Substituted Systems

Nitro-substituted aromatic compounds, including this compound, possess significant charge-transfer characteristics that are highly desirable for optoelectronic applications. The strong electron-withdrawing nature of the nitro groups facilitates intramolecular charge transfer from the electron-rich benzodioxole ring. beilstein-journals.org This property is crucial for the development of materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.govgoogle.com Computational studies, such as Density Functional Theory (DFT) calculations, can predict the electronic properties of these nitro-substituted systems, including their HOMO-LUMO gaps and electrostatic potential surfaces, which helps in designing materials with tailored optoelectronic functionalities. The ability to fine-tune these properties makes dinitrobenzodioxole derivatives promising candidates for the next generation of organic electronic materials. rsc.orgmdpi.com

Research on Benzodioxole Derivatives as Chemical Probes and Ligands in Advanced Studies

Benzodioxole derivatives are increasingly being explored as chemical probes and ligands in various advanced research fields. chemrxiv.org Their ability to interact with biological targets and their unique chemical properties make them valuable tools for studying complex biological processes and for the development of new therapeutic agents. smolecule.comd-nb.info For example, benzodioxole derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors involved in neurological disorders. acs.orgnih.gov The development of benzodioxole-based fluorescent probes allows for the visualization and tracking of specific molecules or events within cells. chemrxiv.org The versatility of the benzodioxole scaffold, combined with the ability to introduce a wide range of functional groups, ensures its continued importance in the design of sophisticated chemical tools for scientific research. tandfonline.comresearchgate.net

Exploration of Molecular Interactions with Specific Biological Receptors

The interaction of compounds derived from the dinitrobenzodioxole scaffold with specific biological receptors is a significant area of research. The mechanism of action for these derivatives often involves direct binding to molecular targets like enzymes or receptors, which in turn modulates their activity and elicits a biological response. The two nitro groups on the benzodioxole ring are crucial for these interactions, as they can form hydrogen bonds and electrostatic interactions with the target molecule.

A key example of this receptor interaction is seen in the field of plant biology. Derivatives of this compound have been identified as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxin is a critical plant hormone that regulates nearly all aspects of plant growth and development. ucsd.edu The perception of auxin occurs through a co-receptor complex formed by TIR1 and Aux/IAA proteins. nih.govthe-innovation.org Auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and its Aux/IAA substrate, which leads to the degradation of the Aux/IAA repressor and subsequent activation of auxin-responsive genes. ucsd.edunih.gov Compounds based on the dinitrobenzodioxole scaffold can mimic this action, binding to the TIR1 receptor and initiating the auxin signaling cascade, which is essential for processes like root development. frontiersin.orgnih.gov

Enzyme Inhibitor Design and Mechanism Elucidation (General principles)

The dinitrobenzodioxole structure serves as a valuable scaffold for the design of enzyme inhibitors. In drug discovery and molecular biology, a scaffold is a core chemical structure used as a starting point for developing new compounds. sigmaaldrich.com The general principle of enzyme inhibitor design involves creating molecules that can bind to an enzyme, often at its active site, and block its normal activity.

Derivatives of this compound have been investigated as potential inhibitors for various enzymes. The mechanism often relies on the specific chemical properties of the scaffold and its functional groups. The nitro groups, for instance, can participate in redox reactions, leading to the formation of reactive intermediates that modify enzyme components, or they can form strong interactions within the enzyme's binding pocket.

One area of investigation is the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. Certain benzodioxole derivatives have demonstrated significant inhibitory activity against α-amylase, suggesting potential applications in managing conditions related to carbohydrate metabolism. The design process for such inhibitors involves modifying the benzodioxole scaffold to optimize its fit and interaction with the α-amylase active site, thereby enhancing its inhibitory potency while maintaining a good safety profile.

| Enzyme Target | Scaffold | Potential Application | Reference |

| α-Amylase | Benzodioxole derivative | Diabetes Management | |

| Cytochrome P450 | Various scaffolds | Drug Metabolism Studies | sigmaaldrich.com |

Development of Agonists and Antagonists for Signal Transduction Pathways (Example: Auxin Receptor Agonists)

The dinitrobenzodioxole scaffold is instrumental in developing molecules that can modulate signal transduction pathways by acting as agonists (activators) or antagonists (inhibitors). These molecules can initiate or block cellular responses, making them valuable tools for research and potential therapeutic or agricultural applications. chemicke-listy.cz

A prominent example is the development of auxin receptor agonists. The auxin signaling pathway is crucial for numerous plant development processes, including root formation. elifesciences.orgnih.gov Researchers have used computer-aided screening and chemical synthesis to develop potent auxin receptor agonists based on the 1,3-benzodioxole (B145889) scaffold. frontiersin.orgnih.gov

One such study identified a lead compound, HTS05309, through virtual screening based on the auxin receptor TIR1. frontiersin.orgnih.gov This led to the design and synthesis of a series of N-(benzo[d] dntb.gov.uadioxol-5-yl)-2-(one-benzylthio)acetamide derivatives. Among these, a compound designated K-10 showed exceptional activity as an auxin receptor agonist. It significantly promoted primary root elongation and the formation of lateral roots in both Arabidopsis thaliana and Oryza sativa (rice). frontiersin.orgnih.gov Molecular docking studies further confirmed that K-10 fits into the binding pocket of the TIR1 receptor, mimicking the action of the natural hormone auxin. frontiersin.orgnih.gov

Table 1: Root Growth Promotion by Benzodioxole Derivative K-10 in Oryza sativa

| Compound | Concentration | Primary Root Elongation (Promotive Rate %) | Reference |

| HTS05309 | 1 µM | 14.6% | frontiersin.orgnih.gov |

| 5 µM | 41.8% | frontiersin.orgnih.gov | |

| K-10 | 1 µM | 34.4% | frontiersin.orgnih.gov |

| 5 µM | 65.1% | frontiersin.orgnih.gov | |

| NAA (Reference) | 0.005 µM | 5.8% | frontiersin.orgnih.gov |

| 0.05 µM | -12.3% | frontiersin.orgnih.gov |

Cytotoxicity Studies in Cancer Cell Lines as a Research Methodology

Cytotoxicity screening using cancer cell lines is a fundamental research methodology to identify and evaluate the anticancer potential of new chemical entities. The dinitrobenzodioxole scaffold has been used to synthesize derivatives that have been tested for their cytotoxic effects against various human tumor cell lines. These studies are critical for understanding the structure-activity relationship—how changes in the chemical structure of the derivatives influence their ability to kill cancer cells. nih.gov

Research has shown that certain benzodioxole-based compounds exhibit promising cytotoxic activity. For example, a series of new benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated against A549 human lung adenocarcinoma and C6 rat glioma cells. nih.gov The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key metric used in these studies.

In one study, compound 5 (4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide) emerged as a particularly potent agent against both cell lines, with significantly lower toxicity towards normal NIH/3T3 fibroblast cells. nih.gov Such selective cytotoxicity is a highly desirable characteristic for a potential anticancer drug. While some synthesized 1,3-benzodioxole derivatives showed no significant cytotoxic effects, others demonstrated dose-dependent inhibition of DNA synthesis in cancer cells, indicating their mechanism of action involves halting cell proliferation. nih.govnih.gov

Table 2: Cytotoxicity (IC₅₀) of Benzodioxole-based Thiosemicarbazone Derivatives

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | C6 (Glioma) IC₅₀ (µM) | Reference |

| 2 | 24.0 ± 3.46 | 23.33 ± 2.08 | nih.gov |

| 3 | 28.0 ± 1.0 | 49.33 ± 1.15 | nih.gov |

| 5 | 10.67 ± 1.53 | 4.33 ± 1.04 | nih.gov |

| 9 | 51.5 ± 4.95 | 25.33 ± 1.53 | nih.gov |

| 10 | 29.67 ± 5.51 | 12.33 ± 4.93 | nih.gov |

Environmental Behavior and Robust Laboratory Safety Protocols for Handling Dinitrated Benzodioxole Compounds

Environmental Fate and Contaminant Analysis in Research Settings

The environmental behavior of 5,6-Dinitro-1,3-benzodioxole is primarily understood through the broader context of nitroaromatic compounds, which are recognized as significant environmental contaminants. cambridge.orgcambridge.org Their presence in soil and water, often resulting from industrial and military activities, poses toxic threats, and they are known for their resistance to biodegradation. cambridge.orgcambridge.org

Degradation Pathways of Nitroaromatic Compounds in Environmental Matrices

The degradation of nitroaromatic compounds in the environment can occur through various biological and chemical pathways. The number of nitro groups on the aromatic ring influences the degradation process; a higher number of nitro groups makes the ring more electron-deficient and thus more resistant to oxidative degradation by enzymes like dioxygenases. mdpi.com

Microorganisms have developed strategies to utilize nitroaromatic compounds. Some bacteria can use these compounds as a source of carbon and nitrogen. nih.gov The initial step in the biodegradation of many nitroaromatic compounds is the reduction of a nitro group to an amino group, a reaction catalyzed by nitroreductase enzymes. mdpi.comnih.govscirp.org This reduction can lead to a decrease in the mutagenic activity of the compound. cambridge.org Another pathway involves the addition of a hydride ion to the benzene (B151609) ring, forming a hydride-Meisenheimer complex, which can then eliminate a nitrite (B80452) group. cambridge.orgnih.gov

Under anaerobic conditions, the reduction of the nitro group is the predominant reaction. mdpi.com In some cases, complete degradation to carbon dioxide can be achieved. cambridge.org For instance, a pure culture of Rhodococcus sp. has been shown to metabolize 1,3-Dinitrobenzene by using it as a sole nitrogen source, converting it to nitrite through a 4-nitrocatechol (B145892) pathway. cdc.gov

Chemical degradation can also play a role. While aromatic nitro compounds are generally resistant to hydrolysis under environmental conditions, photolysis can occur in water. cdc.gov For example, the photolytic half-life of 1,3-Dinitrobenzene in water has been reported to be 23 days. cdc.gov

Advanced Analytical Methods for Detection and Monitoring of Trace Levels in Environmental Samples

Effective monitoring of nitroaromatic compounds like this compound in environmental samples is crucial due to their potential toxicity at low concentrations. A variety of advanced analytical methods have been developed for their detection and quantification in matrices such as water and soil. bohrium.commdpi.com

Chromatographic techniques are central to the analysis of nitroaromatic compounds. mdpi.comGas chromatography (GC) coupled with detectors like an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is suitable for volatile and non-polar nitro compounds. mdpi.comHigh-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another commonly used method. cdc.gov The sensitivity of these methods can reach the sub-to-mid parts-per-billion (ppb) range. cdc.gov

Due to the low concentrations often found in environmental samples and the incompatibility of some analytical instruments with direct sample injection (e.g., water with GC columns), sample preparation and preconcentration are critical steps. bohrium.commdpi.com Several microextraction techniques have been developed to be efficient, cost-effective, and environmentally friendly. These include:

Solid-Phase Microextraction (SPME) : This technique involves the extraction of analytes onto a solid-phase coated fiber. mdpi.com A novel SPME method combined with infrared (IR) spectroscopy has been developed for screening nitroaromatic compounds in water, with quantitation limits ranging from 50 to 400 µg/L for tested compounds. acs.org

Dispersive Liquid-Liquid Microextraction (DLLME) : This method uses a small amount of extraction solvent dispersed in the sample, often assisted by ultrasound, to rapidly extract analytes. researchgate.net A direct ultrasound-assisted DLLME (DUSA-DLLME) method followed by GC-MS has been developed for nitroaromatic explosives in water, achieving detection limits between 0.03 and 0.91 µg L⁻¹. researchgate.net

Single-Drop Microextraction (SDME) : A simple and low-cost technique where a microdrop of an organic solvent is used to extract analytes from a sample. mdpi.com

The choice of method depends on the specific analytes, the sample matrix, and the required sensitivity. For complex matrices, matrix-matched calibration may be necessary to account for matrix effects. mdpi.com

Table 1: Comparison of Analytical Methods for Nitroaromatic Compounds

| Analytical Method | Detector | Sample Preparation | Typical Detection Limits | Key Advantages |

| Gas Chromatography (GC) | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Liquid-liquid extraction, SPME, DLLME | Sub-to-mid ppb | High sensitivity and selectivity for volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Solid-phase extraction (SPE) | Sub-to-mid ppb | Suitable for less volatile and thermally labile compounds |

| SPME-Infrared (IR) Spectroscopy | Infrared Detector | SPME | 50-400 µg/L | Rapid screening method |

| DUSA-DLLME-GC-MS | Mass Spectrometer | DLLME | 0.03-0.91 µg/L | Fast, simple, and sensitive |

Bioremediation Strategies for Nitro-Substituted Organic Compounds

Bioremediation offers a promising and cost-effective alternative to traditional methods like incineration for cleaning up sites contaminated with nitroaromatic compounds. cambridge.org These strategies leverage the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to degrade or transform these pollutants into less harmful substances. cambridge.orgmdpi.comscirp.org

A key process in the bioremediation of nitroaromatics is the reduction of the nitro groups to amino groups, which often results in a significant decrease in the compound's toxicity and mutagenicity. cambridge.orgscirp.org This reduction is a common initial step in both anaerobic and aerobic degradation pathways. mdpi.com

Researchers have explored various biological systems for their potential in bioremediation:

Bacteria : Many bacterial strains, particularly those from contaminated sites, have been shown to degrade nitroaromatic compounds. cdc.gov For example, the biotransformation of nitro compounds to their corresponding amines has been demonstrated using microorganisms from bovine rumen fluid. scirp.org

Fungi : Lignin-degrading fungi, such as Phanerochaete chrysosporium, have shown the ability to degrade a range of nitroaromatic compounds. mdpi.com

Algae : Certain algae, like Rhizoclonium, have been effective in detoxifying water contaminated with TNT. mdpi.com

Plants (Phytoremediation) : Hybrid poplar trees have been used in the in-situ remediation of groundwater contaminated with TNT. uvic-ucc.cat

Recent technological advancements aim to enhance the efficiency of bioremediation. One innovative approach involves the use of zero-valent iron nanoparticles (ZVI-NPs) incorporated into porous matrices. ariel.ac.ilariel.ac.il This system can catalytically reduce nitroaromatic compounds to amines, which are valuable as starting materials in synthesis, thus potentially turning a waste product into a resource. ariel.ac.ilariel.ac.il

Comprehensive Laboratory Safety Practices and Hazardous Waste Management

The handling of dinitrated benzodioxole compounds like this compound requires stringent safety protocols due to their potential explosive nature and other associated hazards. wayne.educornell.edu

Personal Protective Equipment (PPE) Selection and Usage for Handling Nitro Compounds

Appropriate PPE is the last line of defense and is crucial for minimizing exposure and protecting laboratory personnel. nih.gov

Eye and Face Protection : Safety glasses with side shields are the minimum requirement. nih.gov However, when there is a risk of splashing or explosion, chemical splash goggles should be worn. nih.gov For particularly hazardous operations, a full-face shield should be used in conjunction with goggles to protect the face and neck. wayne.edunih.govyale.edu

Hand Protection : Gloves resistant to the specific chemicals being handled are mandatory. nih.govfishersci.com Butyl rubber gloves are generally recommended for protection against a wide variety of chemicals, including nitro compounds. unl.edu Nitrile gloves may also be suitable, but it is essential to consult the manufacturer's glove permeability and degradation data. yale.eduunl.edu For tasks with a risk of fire or explosion, additional fire-resistant gloves may be necessary. wayne.edu

Body Protection : A flame-resistant laboratory coat, such as one made of Nomex, is essential. wayne.edu This coat should be fully buttoned to cover the torso and arms. unl.edu For situations with a high risk of splashes, chemically resistant aprons and sleeves may also be required. unl.edu

Table 2: Recommended PPE for Handling Dinitrated Benzodioxole Compounds

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against splashes and projectiles |

| Face Protection | Full-face shield (used with goggles) | Provides additional protection for the face and neck from splashes and potential explosions. wayne.edunih.gov |

| Hand Protection | Butyl rubber or appropriate nitrile gloves | Offers chemical resistance to nitro compounds. unl.edu |

| Body Protection | Flame-resistant lab coat (e.g., Nomex) | Protects against fire and chemical splashes. wayne.edu |

| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. yale.edu |

Engineering Controls: Proper Use of Chemical Fume Hoods and Containment Systems

Engineering controls are the primary means of protection, designed to isolate or remove hazards from the laboratory environment. nih.gov

Chemical Fume Hoods : All work with potentially explosive chemicals like this compound must be conducted within a properly functioning chemical fume hood. wayne.eduyale.eduupenn.edu This provides ventilation to remove hazardous vapors and offers a physical barrier. yale.edu

Blast Shields : For reactions with a significant explosion risk, a portable blast shield must be placed in front of the apparatus, inside the fume hood. wayne.eduupenn.edu This shield should be positioned to protect all laboratory workers in the vicinity. wayne.edu

Glove Boxes : For certain highly hazardous or sensitive compounds, a glove box may be required to provide a more contained environment than a fume hood. wayne.eduupenn.edu

Minimizing Quantities : A critical safety practice is to work with the smallest possible scale of the explosive compound. wayne.eduuky.edu Scaling up a reaction should only be done with explicit authorization and after a thorough risk assessment. wayne.eduyale.edu

Work Area Designation : The work area within the fume hood should be designated specifically for the hazardous procedure. All other unnecessary chemicals and equipment should be removed to prevent secondary hazards in case of an incident. wayne.eduupenn.eduuky.edu

Safe Handling, Storage, and Transportation Protocols for Energetic Nitro Compounds

Energetic nitro compounds, including this compound, are substances that can undergo rapid, exothermic chemical reactions, producing extreme heat and pressure. chemicals.co.uk Due to their potential hazards, strict protocols for handling, storage, and transportation are imperative to ensure laboratory and environmental safety. researchgate.nethooversolutions.com

Handling: When working with energetic nitro compounds, it is crucial to avoid all personal contact, including the inhalation of vapors. apolloscientific.co.uk The use of appropriate Personal Protective Equipment (PPE) is mandatory. chemicals.co.ukhooversolutions.com The specific PPE required depends on the chemical and the associated risks, but at a minimum, it should include safety glasses, gloves, and a lab coat. purdue.edu For certain energetic materials, more specialized protection may be necessary. chemicals.co.uk All handling of volatile chemicals should be conducted in a well-ventilated area, preferably within a fume hood. apolloscientific.co.uklamar.edu It is also essential to prevent the generation of static electricity and to use non-sparking tools. apolloscientific.co.uk Eating, drinking, and smoking are strictly prohibited in areas where these chemicals are handled. apolloscientific.co.uklamar.edu

Storage: Proper storage of energetic nitro compounds is critical to prevent accidents. chemicals.co.uk These chemicals must be stored in inert, non-reactive containers. chemicals.co.uk The storage area should be cool, dry, well-ventilated, and protected from direct sunlight and heat sources. chemicals.co.ukapolloscientific.co.uk It is vital to store energetic compounds away from incompatible materials to prevent accidental reactions. chemicals.co.ukhooversolutions.com For instance, mixing certain nitrates with organic materials can form highly unstable and potentially explosive compounds. kent.edu The quantity of energetic material stored in a laboratory should be kept to a minimum. purdue.edu Storage containers must be securely sealed when not in use and regularly inspected for any signs of damage or leaks. hooversolutions.comapolloscientific.co.uk

Transportation: The transportation of energetic nitro compounds requires careful planning and execution to prevent incidents. chemicals.co.uk Vehicles used for transport must have good shock absorbers to avoid excessive shaking and be equipped with climate control to maintain the required temperature range. chemicals.co.uk All containers must be properly labeled and secured within the transport vehicle. hooversolutions.com For the transportation of any amount of energetic material off-campus, coordination with designated safety personnel is often required. purdue.edu

| Protocol | Key Considerations for Energetic Nitro Compounds | Primary References |

| Handling | - Use appropriate Personal Protective Equipment (PPE).- Work in a well-ventilated fume hood.- Avoid ignition sources and static electricity.- Prohibit eating, drinking, and smoking in the work area. | chemicals.co.ukhooversolutions.comapolloscientific.co.ukpurdue.edulamar.edu |

| Storage | - Use inert, non-reactive containers.- Store in a cool, dry, well-ventilated area away from heat and sunlight.- Segregate from incompatible materials.- Minimize stored quantities.- Ensure containers are sealed and inspected regularly. | chemicals.co.ukhooversolutions.comapolloscientific.co.ukpurdue.edukent.edu |

| Transportation | - Use vehicles with climate control and good shock absorption.- Ensure proper labeling and securement of containers.- Coordinate with safety personnel for off-site transport. | chemicals.co.ukhooversolutions.compurdue.edu |

Chemical Waste Segregation, Labeling, and Disposal Procedures in Accordance with Regulatory Guidelines

The proper management of chemical waste is a critical aspect of laboratory safety and environmental protection. lehigh.edu All chemical waste, including that containing dinitrated benzodioxole compounds, must be handled in accordance with federal, state, and local regulations. uchicago.edu

Waste Segregation: A fundamental principle of chemical waste management is the segregation of incompatible wastes. kent.edulehigh.edu Mixing incompatible chemicals can lead to violent reactions, fires, or explosions. kent.edu For example, nitric acid and ethanol (B145695) can form an explosive mixture. kent.edu Therefore, different waste streams should be collected in separate, compatible containers. kent.eduunigoa.ac.in Solid waste, such as contaminated wipes and gloves, should be collected separately from liquid waste. unigoa.ac.in Waste containing heavy metals should also be segregated. unigoa.ac.in

Labeling: All hazardous waste containers must be clearly labeled. kent.edulehigh.edu The label should include the words "Hazardous Waste," the complete chemical name(s) of the contents (abbreviations are not acceptable), and the date of accumulation. kent.edulehigh.edu It is also important to indicate the hazards of the waste, such as flammability, corrosivity, or toxicity. kent.edu

Disposal: Disposal procedures must adhere to strict guidelines. lehigh.edu Waste containers must be in good condition, with no leaks, and kept closed except when adding waste. lehigh.edu Liquid waste containers should be stored in secondary containment to prevent spills. udel.edu Empty chemical containers that held toxic substances must be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before the container can be disposed of. lehigh.edu It is recommended that laboratories work with government-approved waste handling facilities for the final disposal of chemical waste. unigoa.ac.in

| Procedure | Guideline | Primary References |

| Waste Segregation | - Do not mix incompatible chemicals.- Collect solid and liquid waste in separate containers.- Segregate waste containing heavy metals. | kent.edulehigh.eduunigoa.ac.in |

| Labeling | - Label containers with "Hazardous Waste."- List the full chemical names of the contents.- Indicate the date of accumulation and associated hazards. | kent.edulehigh.edu |

| Disposal | - Use leak-proof, closed containers.- Store liquid waste in secondary containment.- Triple-rinse empty toxic chemical containers and collect the rinsate.- Utilize approved waste handling facilities. | lehigh.eduunigoa.ac.inudel.edu |

Emergency Response Planning for Chemical Spills and Accidental Exposures

Despite preventative measures, the potential for chemical spills and accidental exposures in a laboratory setting necessitates a well-defined emergency response plan. palmbeachstate.edu

Chemical Spills: Chemical spills are categorized as either minor or major. palmbeachstate.edu A minor spill is one that does not pose an immediate significant risk and can be handled by trained laboratory personnel. palmbeachstate.edu In the event of a minor spill of a nitro compound, the area should be alerted, and the spill should be absorbed with a material like a spill pillow or vermiculite. palmbeachstate.educharlotte.edugatech.edu It is crucial to avoid skin contact and inhalation of vapors. charlotte.edugatech.edu

A major spill is one that is highly toxic, poses a fire or explosion risk, or is beyond the cleanup capabilities of laboratory personnel. palmbeachstate.edu In such cases, the immediate priority is to attend to any injured persons and evacuate the area. palmbeachstate.edukent.edu Emergency services should be called immediately. kent.edu If the spilled material is flammable, all ignition sources must be turned off. kent.edu

Accidental Exposures: In the case of accidental skin contact with a hazardous chemical, the affected area should be flushed immediately and thoroughly with water for at least 15 minutes. charlotte.eduucsf.edu Contaminated clothing and jewelry should be removed. ucsf.edu For eye contact, the eyes should be flushed for at least 15 minutes using an eyewash station. ucsf.edu Medical attention should be sought following any significant chemical exposure. ucsf.edu

It is a requirement for every laboratory to have access to a spill control kit appropriate for the chemicals being used. palmbeachstate.edugatech.edu All personnel working with hazardous chemicals must be trained in the proper emergency procedures. palmbeachstate.edu

| Emergency Situation | Response Actions | Primary References |

| Minor Chemical Spill | - Alert people in the immediate area.- Absorb the spill with appropriate materials (e.g., vermiculite).- Avoid skin contact and inhalation. | palmbeachstate.educharlotte.edugatech.edu |

| Major Chemical Spill | - Attend to injured persons and evacuate the area.- Call emergency services.- Turn off ignition sources if the material is flammable. | palmbeachstate.edukent.edu |

| Accidental Skin Exposure | - Flush the affected area with water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. | charlotte.eduucsf.edu |

| Accidental Eye Exposure | - Flush eyes for at least 15 minutes at an eyewash station.- Seek immediate medical attention. | ucsf.edu |

Future Research Directions and Emerging Trends for 5,6 Dinitro 1,3 Benzodioxole

Exploration of Novel Synthetic Routes and Greener Chemistry Approaches

The conventional synthesis of 5,6-Dinitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole (B145889) using a mixture of concentrated nitric and sulfuric acids. While effective, this method presents challenges related to harsh reaction conditions and the formation of by-products. Future research is trending towards the development of more environmentally benign and efficient synthetic strategies.

Key areas of exploration include:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to replace the aggressive mixed-acid system. This could involve reagents like dinitrogen pentoxide (N₂O₅) in an inert solvent or the use of solid acid catalysts that can be easily recovered and recycled, minimizing waste.

Process Intensification: The adoption of continuous flow nitration processes represents a significant advancement over traditional batch production. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced formation of isomers and over-nitrated by-products.

Alternative Synthetic Logic: A different approach involves synthesizing the dinitrated catechol intermediate first, followed by the methylenation step to form the dioxole ring. wikipedia.org Research into greener methylenation reagents, moving away from traditional dihalomethanes, could further enhance the sustainability of this route.

Solvent-Free Reactions: Inspired by broader trends in green chemistry, future work could explore solvent-free or highly concentrated reaction conditions. nih.gov This approach minimizes solvent waste and can, in some cases, accelerate reaction rates, contributing to a more efficient and sustainable process.

| Synthetic Approach | Traditional Method | Emerging Trend | Potential Advantages of Trend |

| Nitrating System | Concentrated HNO₃/H₂SO₄ | Solid Acid Catalysts, N₂O₅ | Reduced corrosivity, easier separation, improved selectivity |

| Process Type | Batch Reaction | Continuous Flow | Enhanced safety, better process control, higher purity |

| Solvent Use | Organic Solvents | Solvent-Free or Aqueous Systems | Reduced environmental impact, lower cost |

Advanced Mechanistic Studies of Dinitration and Subsequent Transformations

A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling its subsequent chemical changes. The electron-donating nature of the methylenedioxy group directs the electrophilic nitration to the 5- and 6-positions of the aromatic ring. However, the subtleties of this process warrant further investigation.

Future mechanistic studies will likely focus on:

Kinetic Analysis: Employing advanced spectroscopic techniques, such as stopped-flow FT-IR or UV-Vis spectroscopy, to perform detailed kinetic studies. This would allow researchers to determine the individual rate constants for the first and second nitration steps, providing insight into the conditions that favor the desired dinitro product over the mono-nitro intermediate.

Computational Modeling: Using Density Functional Theory (DFT) to model the reaction pathways of dinitration. researchgate.net Such computational studies can elucidate the structures of transition states and intermediates, explain the observed regioselectivity, and predict the influence of different catalysts and reaction conditions. researchgate.netthieme-connect.de

Mechanisms of Subsequent Transformations: The two nitro groups of this compound can be reduced to form 5,6-diamino-1,3-benzodioxole, a valuable building block for synthesizing heterocyclic compounds. Future work should explore the mechanisms of this reduction in detail. Furthermore, understanding the metabolic transformations of the 1,3-benzodioxole ring by enzymes such as cytochrome P-450 is critical for its application in chemical biology, as this can lead to the formation of reactive intermediates. nih.govchemicalbook.com

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery of molecules with specific functions. This trend is highly applicable to the development of novel derivatives of this compound.

Emerging trends in this area include:

Computer-Aided Drug Discovery (CADD): As demonstrated in the development of other 1,3-benzodioxole derivatives, computational techniques are invaluable. frontiersin.orgnih.gov Future research can use virtual screening of compound libraries based on the this compound scaffold against specific biological targets. frontiersin.orgnih.gov Molecular docking and pharmacophore modeling can predict binding affinities and guide the synthesis of derivatives with high potency and selectivity, for instance, as enzyme inhibitors or receptor agonists. frontiersin.orgnih.gov

Machine Learning for Property Prediction: The use of machine learning algorithms to predict the biological activity or material properties of novel chemical structures is a rapidly growing field. researchgate.net Models could be trained on existing data for nitroaromatic and benzodioxole compounds to predict the potential applications of new this compound derivatives before they are synthesized, saving time and resources.

Quantum Chemical Calculations: DFT and other quantum chemical methods can be used to predict the physicochemical properties of designed molecules, such as electronic structure, stability, and reactivity. researchgate.net This information is vital for designing new functional materials, such as energetic materials or specialized polymers, where the dinitro functionality plays a key role.

Development of Advanced Analytical Techniques for Real-time Monitoring and Characterization

Robust analytical methods are essential for ensuring the purity and quality of this compound and for studying its behavior in various systems. While standard techniques like NMR, FT-IR, and chromatography are well-established, future research will benefit from more advanced and specialized analytical tools.

Prospective developments include:

Process Analytical Technology (PAT): The implementation of in-situ, real-time monitoring techniques is a key trend for modern chemical manufacturing. Fiber-optic probes coupled to Raman or near-infrared (NIR) spectrometers could be integrated directly into reaction vessels to continuously monitor the concentrations of reactants, intermediates, and products during synthesis. This would provide unprecedented process control, allowing for immediate adjustments to optimize yield and minimize impurities.

Hyphenated Chromatographic Techniques: Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the detailed characterization of the final product and the identification of trace-level impurities. mdpi.com Future work will focus on developing highly sensitive methods for detecting potential isomers or degradation products in complex matrices.

Environmental and Biological Monitoring: As derivatives are developed for biological applications, there will be a need for validated analytical methods to detect and quantify the parent compound and its metabolites in biological fluids and environmental samples, drawing upon established frameworks for chemical analysis. epa.gov

Synergistic Applications in Multi-functional Materials and Chemical Biology

The unique structure of this compound, featuring both the versatile benzodioxole core and the reactive nitro groups, makes it a promising platform for developing novel applications.

Future research is expected to explore:

Multi-functional Materials: The diamino derivative, obtained by reducing the nitro groups, can serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzoxazoles. These materials could exhibit desirable properties such as high thermal stability and specific electronic characteristics, making them suitable for applications in aerospace and electronics.